Platelet Aggregation Inhibition vs. Co-Isolated Analogs
Radulone A inhibits ADP‑, collagen‑, arachidonic acid‑, and PMA‑induced human platelet aggregation with IC₅₀ values of 2, 28, 53, and 38 µM, respectively. In the same study, the four co‑isolated protoilludane/illudalane/illudane compounds (radulone B, radudiol, radulactone, radulol) showed no detectable inhibition of platelet aggregation at the highest concentrations tested [1][2].
| Evidence Dimension | Inhibition of ADP‑induced human platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | Radulone B, radudiol, radulactone, radulol – all inactive (no IC₅₀ reached) |
| Quantified Difference | >100‑fold selectivity window (radulone A active at 2 µM; comparators inactive at highest concentrations tested) |
| Conditions | Isolated human platelets; ADP (5 µM) as agonist; turbidimetric aggregometry |
Why This Matters
Only radulone A provides a usable IC₅₀ window for platelet inhibition studies; the other congeners are inert in this assay, making radulone A the sole candidate for research on protoilludane‑based antiplatelet mechanisms.
- [1] Fabian K, Lorenzen K, Anke T, Johansson M, Sterner O. Five new bioactive sesquiterpenes from the fungus Radulomyces confluens (Fr.) Christ. Z Naturforsch C J Biosci. 1998;53(11-12):939-945. DOI: 10.1515/znc-1998-11-1201. View Source
- [2] GlpBio. Radulone A product page. Accessed 2026. https://www.glpbio.com/de/radulone-a.html. View Source
